2-methylpyrrolidine-2-carboxamide

Description

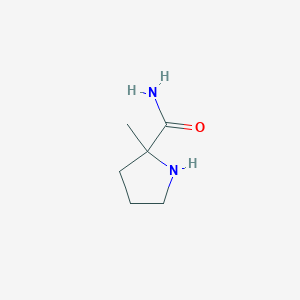

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNYMVMZKFIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-methylpyrrolidine-2-carboxamide typically involves the amidation of 2-methylproline. One method involves the use of 5-hydroxy-2-pentanone as the starting material, which is then condensed with a cyaniding reagent and hydrolyzed to obtain 2-amino-5-hydroxy-2-methyl pentanoic acid. This intermediate is then salified and resolved to precipitate optically active 2-amino-5-hydroxy-2-methylvaleric acid. The final steps involve protecting the amino group, chlorinating the compound, and cyclizing it to obtain 2-methylpyrrolidine-2-carboxamide .

Industrial Production Methods

Industrial production of 2-methylpyrrolidine-2-carboxamide can be achieved through scalable amidation processes. One such method involves the use of biocatalysts in organic solvents, which allows for high conversion rates and optical purity. For example, the use of immobilized CalB variant and ammonia in 2-methyl-2-butanol at elevated temperatures has been shown to be effective .

Chemical Reactions Analysis

Types of Reactions

2-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide group into other functional groups.

Reduction: Reduction reactions can convert the amide group into an amine.

Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2-methylpyrrolidine-2-carboxamide can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Anticancer Agents

Recent studies have highlighted the potential of 2-methylpyrrolidine-2-carboxamide derivatives in cancer therapy. For instance, compounds derived from this structure have been investigated for their ability to inhibit specific enzymes involved in tumor progression.

- Case Study : A series of pyrrole-based compounds, including derivatives of 2-methylpyrrolidine-2-carboxamide, were synthesized and evaluated for their inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). These compounds demonstrated promising anticancer activity by reducing inflammation associated with tumor microenvironments, indicating their potential as dual inhibitors in cancer treatment .

Neuropharmacology

The compound has been explored for its effects on the central nervous system, particularly as a selective inverse agonist at histamine H3 receptors.

- Case Study : CEP-26401 (irdabisant), a potent H3 receptor inverse agonist, incorporates a chiral 2-methylpyrrolidine moiety. This compound has shown efficacy in enhancing cognitive functions and is being evaluated for its therapeutic potential in neurological disorders .

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be modified into multiple bioactive molecules.

| Compound | Application |

|---|---|

| CEP-26401 | H3 receptor inverse agonist |

| mPGES-1/sEH inhibitors | Anticancer agents |

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of 2-methylpyrrolidine-2-carboxamide derivatives is essential for optimizing their pharmacological profiles. Modifications at specific positions on the pyrrolidine ring can significantly affect biological activity.

Computational Studies

In silico modeling has been employed to predict the binding affinity of these compounds to various biological targets, facilitating the design of more effective inhibitors .

Mechanism of Action

The mechanism of action of 2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The presence of the methyl group on the proline ring can influence its binding affinity and specificity for these enzymes, thereby affecting the overall reaction kinetics and product formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between 2-methylpyrrolidine-2-carboxamide and analogous pyrrolidine derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Functional Groups | CAS Number | Key Features |

|---|---|---|---|---|---|

| 2-Methylpyrrolidine-2-carboxamide | C₇H₁₄N₂O | ~142.2 (calc.) | Methyl (C2), carboxamide (C2) | Not provided | Simple structure, chiral center |

| (S)-N-(6-Methylpyridin-2-yl)pyrrolidine-2-carboxamide | C₁₁H₁₅N₃O | 205.26 | 6-Methylpyridin-2-yl (N-substituent) | 478912-51-5 | Aromatic pyridine moiety |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | C₂₅H₂₄N₂O₂ | 384.48 | Benzyl (C1), benzoylphenyl (N-substituent) | 96293-17-3 | Bulky aromatic substituents |

| (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid | C₂₀H₂₆N₂O₅S | 406.49 | Acetylthio, phenylpropanoic acid | 74258-86-9 | Sulfur-containing, carboxylic acid |

| (2R,4S)-4-(Hydroxymethyl)-2-pyrrolidinecarboxylic acid | C₆H₁₁NO₃ | 145.16 | Hydroxymethyl (C4), carboxylic acid (C2) | Not provided | Hydrophilic functional groups |

Key Observations:

- Substituent Complexity : 2-Methylpyrrolidine-2-carboxamide is structurally simpler compared to derivatives with aromatic (e.g., benzoylphenyl, pyridyl) or sulfur-containing groups (e.g., acetylthio) .

- Functional Groups : Unlike carboxylic acid derivatives (e.g., 4-(hydroxymethyl)pyrrolidine-2-carboxylic acid), the carboxamide group in the target compound may enhance metabolic stability and reduce ionization under physiological conditions .

Q & A

Q. How do formulation parameters affect the stability of 2-methylpyrrolidine-2-carboxamide in aqueous solutions?

- Answer : Stability is influenced by:

- pH (optimize near physiological range to prevent hydrolysis).

- Buffering agents (e.g., phosphate buffers may catalyze degradation).

- Lyophilization for long-term storage. Monitor via HPLC-UV and NMR to detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.